4-isopropyl-1-methyl-1H-pyrazole
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Overview
Description
4-Isopropyl-1-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its isopropyl and methyl substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1-methyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method is the reaction of an α,β-unsaturated aldehyde with hydrazine, followed by dehydrogenation . Another approach involves the condensation of 1,3-diketones with hydrazine .
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often employs catalytic processes and optimized reaction conditions to maximize yield and purity. Transition-metal catalysts and photoredox reactions are frequently used to facilitate these syntheses .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-Isopropyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting their catalytic activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-isopropyl-1-methyl-1H-pyrazole include other pyrazole derivatives such as:
- 1-methyl-1H-pyrazole
- 4-methyl-1H-pyrazole
- 3,5-dimethyl-1H-pyrazole
Uniqueness
What sets this compound apart is its unique combination of isopropyl and methyl substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C7H12N2 |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H12N2/c1-6(2)7-4-8-9(3)5-7/h4-6H,1-3H3 |
InChI Key |
RMMFFMJLIHITAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN(N=C1)C |
Origin of Product |
United States |
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